3-Bromo-5-chloro-2-hydroxybenzoic acid chemical properties
3-Bromo-5-chloro-2-hydroxybenzoic acid chemical properties
An In-depth Technical Guide to 3-Bromo-5-chloro-2-hydroxybenzoic Acid for Advanced Research & Development
This guide provides a comprehensive technical overview of 3-Bromo-5-chloro-2-hydroxybenzoic acid (also known as 3-bromo-5-chlorosalicylic acid), a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical properties, a robust synthesis strategy, spectroscopic analysis, and critical safety protocols to facilitate its application in advanced research.
Core Chemical Identity & Physicochemical Properties
3-Bromo-5-chloro-2-hydroxybenzoic acid is a polysubstituted benzoic acid derivative. The strategic placement of bromo, chloro, and hydroxyl groups on the aromatic ring creates a unique electronic and steric environment, making it a valuable and versatile intermediate for organic synthesis. Its core identifiers and key physical properties are summarized below.
| Property | Data | Citation(s) |
| IUPAC Name | 3-bromo-5-chloro-2-hydroxybenzoic acid | [1] |
| Synonyms | 3-bromo-5-chlorosalicylic acid | [1] |
| CAS Number | 4068-58-0 | [1] |
| Molecular Formula | C₇H₄BrClO₃ | [1] |
| Molecular Weight | 251.46 g/mol | [1] |
| Melting Point | 231-232 °C | |
| Appearance | Expected to be a white to off-white crystalline solid | |
| Solubility | Sparingly soluble in water; higher solubility in organic solvents like ethanol, methanol, and acetone. | |
| Structure (SMILES) | C1=C(C=C(C(=C1C(=O)O)O)Br)Cl | [1] |
| Structure (InChIKey) | XDHJZXVJIHAQIU-UHFFFAOYSA-N | [1] |
Synthesis Strategy & Mechanistic Rationale
While numerous halogenation methods for salicylic acid exist, a highly effective and regioselective pathway to 3-Bromo-5-chloro-2-hydroxybenzoic acid begins with the commercially available 5-chlorosalicylic acid. This approach offers superior control over the final substitution pattern.
Experimental Protocol: Regioselective Bromination
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Dissolution: Dissolve 1 equivalent of 5-chlorosalicylic acid in a suitable solvent such as glacial acetic acid or an aqueous dioxane mixture. The choice of solvent is critical; acetic acid facilitates the reaction while being relatively easy to remove, whereas aqueous dioxane has been shown to yield clean products in similar brominations.
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Bromination: Slowly add 1 equivalent of a brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine, to the solution at room temperature with continuous stirring.
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Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching & Precipitation: Upon completion, pour the reaction mixture into a beaker of ice water. The crude product will precipitate out of the aqueous solution.
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Purification: Collect the solid precipitate by vacuum filtration. Purify the crude product by recrystallization from an ethanol/water mixture to yield pure 3-Bromo-5-chloro-2-hydroxybenzoic acid.
Causality and Scientific Justification
The hydroxyl (-OH) and carboxylic acid (-COOH) groups of the salicylic acid backbone are ortho, para-directing activators for electrophilic aromatic substitution. In the 5-chlorosalicylic acid starting material, the C5 position (para to the hydroxyl group) is already occupied by a chlorine atom. This sterically and electronically directs the incoming electrophile (Br+) to one of the available ortho positions, C3. This regioselectivity is the cornerstone of this synthetic strategy, ensuring a high yield of the desired 3,5-disubstituted product.
Synthesis Workflow Diagram
Caption: Regioselective synthesis of the target compound.
Predicted Spectroscopic Profile
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¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show four distinct signals:
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A broad singlet at high chemical shift (>11 ppm) corresponding to the acidic proton of the carboxylic acid group.[2]
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A second broad singlet, likely between 9-10 ppm, for the phenolic hydroxyl proton.
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Two signals in the aromatic region (7.0-8.0 ppm). The proton at C6 (ortho to the bromine) and the proton at C4 (ortho to the chlorine) will appear as distinct singlets or narrow doublets, exhibiting a small meta-coupling constant (J ≈ 2-3 Hz). Based on substituent effects, the C6 proton is expected slightly downfield from the C4 proton.[3]
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¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule:
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Carboxyl Carbon (C=O): Expected in the 165-175 ppm range, typical for carboxylic acids.
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Aromatic Carbons:
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The carbon bearing the hydroxyl group (C2) will be significantly downfield (shielded), likely in the 155-160 ppm range.
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The carbons bonded to the halogens (C3 and C5) will be shifted based on the specific halogen's electronegativity and resonance effects, typically appearing in the 110-130 ppm range.
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The remaining aromatic carbons (C1, C4, C6) will appear in the 120-140 ppm range.
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Infrared (IR) Spectroscopy: Key vibrational frequencies would include:
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A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).
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A sharp C=O stretch around 1700 cm⁻¹.
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Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.
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C-O, C-Cl, and C-Br stretches at lower frequencies in the fingerprint region.
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Mass Spectrometry (MS): The mass spectrum would show a distinctive molecular ion (M⁺) peak cluster due to the isotopic abundances of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). This would result in a characteristic pattern of peaks at m/z 250, 252, 254, and 256.
Applications in Research & Drug Development
Halogenated salicylic acids are crucial building blocks in the synthesis of complex organic molecules. The specific substitution pattern of 3-Bromo-5-chloro-2-hydroxybenzoic acid makes it a high-value intermediate for several reasons:
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Pharmaceutical Synthesis: It serves as a scaffold for developing novel therapeutic agents. The carboxylic acid and hydroxyl groups provide reactive handles for derivatization, while the halogens can be used to modulate pharmacokinetic properties (lipophilicity, metabolic stability) or as sites for further cross-coupling reactions. Derivatives of similar halogenated benzoic acids are explored for treating conditions like obesity.
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Fine Chemical Intermediate: It is a precursor for synthesizing more complex molecules, including agrochemicals and specialty dyes, where the halogen atoms can influence both the biological activity and the chromatic properties of the final product.
Safety, Handling, and Storage
As a research chemical, 3-Bromo-5-chloro-2-hydroxybenzoic acid requires careful handling. The following safety protocols are derived from GHS classifications and data for structurally similar compounds.
Hazard Identification
This compound is classified with the following hazards:
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H302: Harmful if swallowed (Acute toxicity, oral).
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Experimental Protocols for Safe Handling
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Always wear chemical safety goggles conforming to EN166 or NIOSH standards.
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Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat. Change gloves immediately if contaminated.
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Respiratory Protection: Use only in a well-ventilated area or within a certified chemical fume hood. If dust is generated, a P95 (US) or P2 (EU) respirator is recommended.
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First-Aid Measures:
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If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
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In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
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In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
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If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Storage and Disposal:
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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References
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PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Retrieved from [Link]
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Human Metabolome Database. (2021). Showing metabocard for 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid (HMDB0242162). Retrieved from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
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ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 5-Chlorosalicylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
